![molecular formula C19H21N3O4S B2756729 2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1291873-92-1](/img/structure/B2756729.png)
2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide
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Description
The compound is a derivative of pyrimidinone, which is a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It also contains a thieno[3,2-d]pyrimidin-1(2H)-yl moiety, which is a bicyclic structure formed by the fusion of a thiophene and a pyrimidine ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized starting from a preformed pyrimidine ring or a pyridine ring . Another method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Scientific Research Applications
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one has been identified as having broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL. Additionally, it shows reasonable antifungal activity with an MIC of 31.25 μg/mL .
- As consumers become more concerned about potential adverse effects of synthetic colorants, this compound serves as a natural alternative. It has been approved for use as a food coloring agent in several countries .
- Structurally related to caramel-like compounds, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one contributes to the sweet taste of tobacco smoke. Its water solubility and pronounced sweetness enhance the overall sensory experience, emphasizing the “sweet” and “smooth” characteristics of cigarette smoke .
- Researchers have developed an improved synthesis method for pyrido[2,3-d]pyrimidin-4(1H)-ones using this compound as a starting material. The clean, green, and efficient protocol involves microwave-assisted reactions in water, yielding good product yields .
- Due to its pleasant aroma and taste, this compound finds applications in the flavor and fragrance industry. Its caramel-like notes make it valuable for creating appealing scents and flavors .
Antibacterial and Antifungal Activity
Natural Food Colorant
Flavor Enhancement in Tobacco Smoke
Chemical Synthesis
Flavor and Fragrance Industry
properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12-5-4-6-14(13(12)2)22-18(24)17-15(7-10-27-17)21(19(22)25)11-16(23)20-8-9-26-3/h4-7,10H,8-9,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELSGOUZYGXOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide |
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